Fluocinolone

Beschreibung

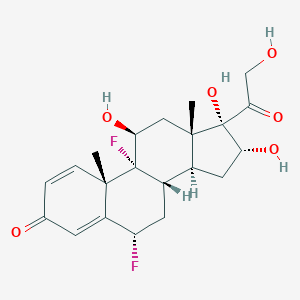

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOUOERPONYGOS-CLCRDYEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016494 | |

| Record name | Fluocinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807-38-5 | |

| Record name | Fluocinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=807-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocinolone [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fluocinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinolone acetonide is a synthetic, fluorinated corticosteroid with potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2] It is a glucocorticoid receptor agonist used extensively in dermatology and ophthalmology to manage a variety of inflammatory conditions.[3][4] Understanding its precise mechanism of action at the molecular level is critical for the development of novel therapeutic strategies and for optimizing its clinical application. This guide provides a detailed examination of the in vitro mechanisms through which this compound acetonide exerts its effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Genomic Pathway

The primary mechanism of action of this compound acetonide is genomic, mediated by its interaction with the intracellular glucocorticoid receptor (GR).[5][6] As a lipophilic molecule, it readily diffuses across the cell membrane into the cytoplasm.[5][7]

-

Glucocorticoid Receptor Binding and Activation : In the cytoplasm, this compound acetonide binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).[5] This binding induces a conformational change in the GR, leading to its dissociation from the inhibitory protein complex.

-

Nuclear Translocation : The activated ligand-receptor complex then translocates into the nucleus.[3][5]

-

Modulation of Gene Expression : Once in the nucleus, the this compound acetonide-GR complex modulates the transcription of target genes through two principal mechanisms: transactivation and transrepression.[2][8]

-

Transactivation (Upregulation of Anti-inflammatory Genes) : The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes.[7][9] This binding increases the transcription of genes encoding anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and IκB (inhibitor of NF-κB).[3][9] Annexin A1 inhibits the enzyme phospholipase A2, which blocks the release of arachidonic acid, the precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4][5]

-

Transrepression (Downregulation of Pro-inflammatory Genes) : The activated GR monomer can physically interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][10] This "tethering" mechanism prevents these factors from binding to their respective DNA response elements, thereby suppressing the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and cell adhesion molecules.[7][9][11]

-

Quantitative Data Presentation

The following tables summarize key quantitative metrics that define the in vitro activity of this compound acetonide.

Table 1: Glucocorticoid Receptor Binding and Transactivation Potency

| Parameter | Value (nM) | Assay Type | Reference |

| GR Binding Affinity (IC₅₀) | 2.0 | Radioligand Binding Assay | [12][13] |

| GR Transactivation (EC₅₀) | 0.7 | HeLa Cell-based Reporter Assay | [12][13] |

Table 2: In Vitro Anti-inflammatory Activity

| Cell Type | Inflammatory Stimulus | FA Concentration | Observed Effect | Reference |

| Human THP-1 Derived Foam Cells | Oxidized LDL (100 µg/mL) | 0.1 and 1 µg/mL | Significant reduction in the secretion of CD14, M-CSF, MIP-3α, and TNF-α | [7][14] |

| Human Dental Pulp Cells | N/A | 0.1 - 10 µmol/L | Significantly stimulated cell proliferation and synthesis of fibronectin and type I collagen | [15] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the study of this compound acetonide's mechanism of action.

Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled glucocorticoid.

Materials:

-

Source of GR (e.g., recombinant human GR, cell lysate)

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)

-

This compound acetonide (or other test compounds)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and vials

-

Microplate scintillation counter

Methodology:

-

Preparation : Prepare serial dilutions of this compound acetonide and a fixed, saturating concentration of the radiolabeled glucocorticoid in the assay buffer.

-

Incubation : In a microplate, combine the GR preparation, the radiolabeled ligand, and either the buffer (for total binding), excess unlabeled ligand (for non-specific binding), or varying concentrations of this compound acetonide.

-

Equilibration : Incubate the plate for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.[16]

-

Separation : Separate the bound from unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter, which traps the larger receptor-ligand complexes.

-

Quantification : Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound acetonide concentration. Determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the specific binding of the radioligand.[13]

Protocol 2: GR Nuclear Translocation Assay via High-Content Screening (HCS)

This image-based assay quantifies the movement of GR from the cytoplasm to the nucleus upon ligand activation.

Materials:

-

A suitable cell line (e.g., A549 cells) expressing endogenous or fluorescently-tagged GR (e.g., EGFP-GR).

-

Cell culture medium and supplements.

-

This compound acetonide.

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Nuclear counterstain (e.g., Hoechst or DAPI).

-

High-content imaging system.

Methodology:

-

Cell Plating : Seed cells in a multi-well imaging plate (e.g., 96-well) and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound acetonide or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[17]

-

Fixation and Staining :

-

Gently wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with the fixing solution for 15-20 minutes at room temperature.[17]

-

Wash the cells again with PBS.

-

Permeabilize the cells (if required for antibody staining of endogenous GR).

-

Stain the nuclei with Hoechst or DAPI solution.[17]

-

-

Imaging : Acquire images of the cells using a high-content imaging system, capturing both the nuclear stain and the GR signal (either EGFP fluorescence or from an antibody).

-

Image Analysis : Use automated image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of GR in both compartments for each cell.

-

Data Analysis : Calculate the ratio of nuclear to cytoplasmic GR fluorescence intensity. Plot this ratio against the drug concentration to determine the EC₅₀ for GR translocation.

Protocol 3: Pro-inflammatory Cytokine Inhibition Assay

This assay measures the ability of this compound acetonide to inhibit the production of pro-inflammatory cytokines from immune cells.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like THP-1).

-

Cell culture medium.

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS)).[18]

-

This compound acetonide.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-1β).

Methodology:

-

Cell Culture and Stimulation :

-

Plate the cells at a determined density in a multi-well plate. If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours prior to the experiment.

-

Pre-incubate the cells with serial dilutions of this compound acetonide for 1-2 hours.

-

Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control.[18]

-

-

Incubation : Incubate the plate for a period sufficient to allow for cytokine production (e.g., 4-24 hours) at 37°C in a CO₂ incubator.[18]

-

Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification (ELISA) :

-

Perform the ELISA according to the manufacturer's protocol. This typically involves adding the collected supernatants to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis : Calculate the cytokine concentrations from a standard curve. Plot the percentage of cytokine inhibition against the logarithm of the this compound acetonide concentration to determine the IC₅₀ value for the inhibition of each cytokine.[18]

Visualizations: Signaling Pathways and Workflows

Core Signaling Pathway

Caption: Intracellular signaling pathway of this compound Acetonide.

Experimental Workflows

Caption: Experimental Workflow for GR Competitive Binding Assay.

Caption: Experimental Workflow for Cytokine Inhibition Assay.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Corticosteroid - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]

- 6. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies. | Semantic Scholar [semanticscholar.org]

- 12. This compound Acetonide | CAS#:67-73-2 | Chemsrc [chemsrc.com]

- 13. caymanchem.com [caymanchem.com]

- 14. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluocinolone Acetonide Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocinolone acetonide, a potent synthetic fluorinated corticosteroid, exerts its therapeutic effects primarily through its interaction with the glucocorticoid receptor (GR). This guide provides a detailed exploration of the molecular signaling pathways modulated by this compound acetonide, encompassing both genomic and non-genomic mechanisms. By elucidating these pathways, we aim to provide a comprehensive resource for researchers and professionals involved in the study and development of corticosteroid-based therapies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades.

Introduction to this compound Acetonide

This compound acetonide is a synthetic corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It belongs to the glucocorticoid class of steroid hormones and is widely used in dermatology to treat a variety of skin conditions.[2] Its mechanism of action is centered on its function as a glucocorticoid receptor agonist, leading to broad changes in gene expression and cellular signaling.[3][4] While its high affinity for the glucocorticoid receptor is well-established, a precise understanding of the subsequent signaling events is crucial for optimizing its therapeutic use and developing novel anti-inflammatory agents.[2]

Core Signaling Pathways

The signaling cascade of this compound acetonide is initiated by its binding to the cytosolic glucocorticoid receptor. This interaction triggers a conformational change in the receptor, leading to its translocation into the nucleus and the initiation of both genomic and non-genomic signaling pathways.

The Genomic Signaling Pathway

The genomic pathway is the classical and most well-understood mechanism of glucocorticoid action. It involves the direct regulation of gene transcription by the this compound acetonide-GR complex. This pathway can be further divided into transactivation and transrepression.

-

Transactivation: The activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding leads to the increased transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), which in turn inhibits phospholipase A2 and the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4]

-

Transrepression: The this compound acetonide-GR complex can also repress the transcription of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these factors, the GR complex interferes with their ability to activate the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

The Non-Genomic Signaling Pathway

In addition to the slower genomic effects, this compound acetonide can elicit rapid, non-genomic responses that do not depend on gene transcription. These effects are mediated by a subpopulation of GR located at the plasma membrane or within the cytoplasm.

-

Membrane-Associated GR: Binding of this compound acetonide to membrane-associated GR can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[5] This can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.

-

Cytosolic GR-Mediated Non-Genomic Effects: The cytosolic GR, upon ligand binding, can also directly interact with and modulate the activity of various signaling proteins. A key example is the activation of annexin A1, which can be externalized to the cell surface and interact with formyl peptide receptors (FPRs) to inhibit leukocyte migration and adhesion.[6][7]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound acetonide.

Table 1: Receptor Binding and Potency

| Parameter | Value | Cell/System | Reference |

| Relative Binding Affinity | High | Human Keratinocytes | [8] |

| Vasoconstrictor Activity | Potent | Human Skin | [9] |

Table 2: Effects on Gene and Protein Expression

| Target | Effect | Concentration | Cell Type | Reference |

| FKBP5 mRNA | Upregulation | 5 µg (in vivo) | Mouse Skin | [10] |

| Inflammatory Cytokines (CD14, M-CSF, MIP-3α, TNF-α) | Inhibition of secretion | 0.1-1 µg/mL | THP-1 derived foam cells | [11] |

| Fibronectin & Type I Collagen | Stimulation of synthesis | 0.1-10 µmol/L | Human Dental Pulp Cells | [12] |

| Differentially Expressed Genes (Chronic Treatment) | 1791 upregulated, 2438 downregulated | 5 µg (in vivo) | Mouse Skin | [10] |

| Differentially Expressed Proteins (Chronic Treatment) | 46 proteins | 5 µg (in vivo) | Mouse Skin | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound acetonide signaling pathway.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound acetonide for the glucocorticoid receptor.

Principle: This assay measures the ability of unlabeled this compound acetonide to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.

Protocol:

-

Receptor Preparation: Prepare a cytosolic extract containing GR from a suitable cell line (e.g., A549 cells) or tissue.

-

Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of unlabeled this compound acetonide. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate bound from free radioligand using a method such as filtration through glass fiber filters or charcoal-dextran adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound acetonide. Plot the percentage of specific binding against the log concentration of this compound acetonide to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound acetonide on NF-κB transcriptional activity.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Inhibition of NF-κB activity results in a decrease in reporter gene expression.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa cells) and transfect with a plasmid containing the NF-κB-luciferase reporter construct. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.

-

Treatment: Treat the transfected cells with varying concentrations of this compound acetonide for a predetermined time (e.g., 1 hour).

-

Stimulation: Stimulate NF-κB activation with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

-

Data Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity. Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound acetonide and determine the IC50 value.

Cytokine Quantification by ELISA

Objective: To measure the effect of this compound acetonide on the production of specific cytokines.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: Culture relevant cells (e.g., keratinocytes or peripheral blood mononuclear cells) and pre-treat with different concentrations of this compound acetonide.

-

Stimulation: Induce cytokine production by treating the cells with an appropriate stimulus (e.g., LPS or a cocktail of pro-inflammatory cytokines).

-

Sample Collection: Collect the cell culture supernatants at a specific time point after stimulation.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

-

Data Acquisition: Measure the signal using a plate reader.

-

Data Analysis: Generate a standard curve and use it to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine production by this compound acetonide.

Conclusion

This compound acetonide's therapeutic efficacy is rooted in its complex interplay with the glucocorticoid receptor and the subsequent modulation of a wide array of signaling pathways. A thorough understanding of both the genomic and non-genomic actions of this potent corticosteroid is essential for its rational use in clinical practice and for the development of next-generation anti-inflammatory drugs with improved therapeutic profiles. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge in this critical area of pharmacology.

References

- 1. Fluticasone propionate | Glucocorticoid Receptor Agonists: R&D Systems [rndsystems.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Mechanisms of the anti-inflammatory effects of glucocorticoids: genomic and nongenomic interference with MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Annexin‐A1: The culprit or the solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative vasoconstrictor assay for topical corticosteroids: the puzzling case of this compound acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Fluocinolone Acetonide on Gene Expression: A Technical Guide

Abstract

Fluocinolone acetonide (FA) is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties, particularly in dermatology. Its therapeutic effects are rooted in its ability to modulate the expression of a wide array of genes. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound acetonide influences gene expression. It details the core glucocorticoid receptor signaling pathway, presents quantitative data from transcriptomic and proteomic studies, outlines relevant experimental protocols, and visualizes key cellular pathways. The primary mechanism involves the binding of FA to the intracellular glucocorticoid receptor (GR), which then translocates to the nucleus to either activate or repress gene transcription. This results in the downregulation of pro-inflammatory genes, such as those encoding cytokines and chemokines, and the upregulation of anti-inflammatory and metabolic genes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the genomic and molecular impact of this compound acetonide.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound acetonide, like all corticosteroids, exerts its effects by modulating gene transcription through the glucocorticoid receptor (GR).[1] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).[2]

The mechanism can be broadly categorized into two primary modes of action:

-

Transactivation: As a lipophilic molecule, this compound acetonide diffuses across the cell membrane and binds to the GR.[1][3] This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated FA-GR complex into the nucleus.[1][4] Within the nucleus, the FA-GR complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][5] This binding typically recruits co-activators and the transcriptional machinery, leading to the upregulation of gene expression. This process is responsible for the synthesis of anti-inflammatory proteins like Annexin A1 (lipocortin) and FKBP5.[4][6]

-

Transrepression: A key anti-inflammatory mechanism of this compound acetonide is its ability to repress the activity of other transcription factors without direct DNA binding. The activated FA-GR complex can physically interact with and inhibit pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][7] By "tethering" to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby blocking the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8]

Transcriptomic and Proteomic Analysis of FA-Treated Skin

A comprehensive study involving transcriptomic (RNA-Seq) and proteomic analysis of mouse skin treated chronically with this compound acetonide has provided significant quantitative insights into its effects on gene expression.[6][9]

Experimental Protocol: RNA-Seq and Proteomics of Mouse Skin

The following outlines the general methodology employed in studies investigating the transcriptomic and proteomic changes induced by this compound acetonide in skin tissue.[6]

-

Animal Model and Treatment: Mice are subjected to daily topical application of a this compound acetonide solution or a vehicle control over a chronic period (e.g., 12 days).

-

Sample Collection: Skin biopsies are collected at specific time points after the final treatment (e.g., Day 1, Day 15, Day 30) to analyze both the immediate and long-term effects.

-

Transcriptomics (RNA-Seq):

-

RNA Extraction: Total RNA is isolated from the skin tissue samples.

-

Library Preparation: RNA quality is assessed, followed by the preparation of sequencing libraries (e.g., mRNA purification, fragmentation, cDNA synthesis, and adapter ligation).

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated between the FA-treated and control groups.

-

-

Proteomics (Quantitative Mass Spectrometry):

-

Protein Extraction: Proteins are extracted from the skin samples, and their concentration is determined.

-

Digestion and Peptide Labeling: Proteins are digested into peptides (e.g., with trypsin), which may be labeled with isobaric tags for multiplexed quantification.

-

Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting spectra are used to identify and quantify proteins. Statistical analysis is performed to identify proteins with significantly altered expression levels.

-

Quantitative Analysis of Gene Expression Changes

Chronic FA treatment profoundly impacts the skin transcriptome.[6][10] One day after a 12-day treatment course, a total of 4,229 genes were differentially expressed.[6] The effects were largely transient, with the number of affected genes decreasing significantly by day 15 and returning close to baseline by day 30 post-treatment.[6][9]

Table 1: Summary of Differentially Expressed Genes (DEGs) in Mouse Skin Post-FA Treatment

| Time Point | Upregulated Genes | Downregulated Genes | Total DEGs |

|---|---|---|---|

| Day 1 | 1,791 | 2,438 | 4,229 |

| Day 15 | 22 | 74 | 96 |

| Day 30 | 16 | 7 | 23 |

(Data sourced from Nagahama et al., 2022; criteria: ≥2-fold change, q < 0.05)[6]

Table 2: Functional Enrichment of Downregulated Genes at Day 1 Post-FA Treatment

| Biological Process | Key Associated Genes/Pathways |

|---|---|

| Cell-Cycle Progression | Target genes of the E2F1 transcription factor[6][10] |

| Extracellular Matrix (ECM) Organization | Genes related to collagen and other structural proteins[6][11] |

| Keratinocyte Differentiation | Keratin and keratin-associated protein genes[6] |

(Data sourced from Nagahama et al., 2022)[6]

Table 3: Functional Enrichment of Upregulated Genes at Day 1 Post-FA Treatment

| Biological Process | Key Associated Genes/Pathways |

|---|---|

| Lipid Metabolism | Genes involved in lipid synthesis and processing[6][10] |

| Skin Development | Various developmental regulators[6] |

| Anti-Inflammatory Response | FKBP5, HSD11B1[6] |

(Data sourced from Nagahama et al., 2022)[6]

Table 4: Differentially Expressed Proteins in Mouse Skin at Day 1 Post-FA Treatment

| Total Differentially Expressed Proteins | Proteins with Consistent mRNA Changes | Key Finding |

|---|---|---|

| 46 | 23 (50%) | Significant discordance between transcriptomic and proteomic data, suggesting a major role for post-transcriptional regulation.[6][9] |

(Data sourced from Nagahama et al., 2022)[6]

Key Regulatory Pathways and Gene Targets

Downregulation of Inflammatory Pathways

A primary therapeutic effect of this compound acetonide is the potent suppression of inflammatory responses. This is achieved by inhibiting the expression of genes regulated by NF-κB and AP-1.[3] The FA-GR complex physically interacts with the p65 subunit of NF-κB, preventing it from activating the transcription of target genes.[3][12] This leads to a reduction in the production of numerous pro-inflammatory molecules.

-

Pro-inflammatory Cytokines: Decreased expression of Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[1][13]

-

Inflammatory Mediators: Reduced production of prostaglandins (B1171923) and leukotrienes, partly through the inhibition of the enzyme phospholipase A2.[1][4]

-

Chemokines: Downregulation of macrophage-related chemokines such as M-CSF and MIP-3α.[13]

Regulation of Extracellular Matrix and Cell Cycle

The effects of this compound acetonide on the extracellular matrix (ECM) and cell proliferation are highly context-dependent.

-

In Skin: Chronic topical application leads to the downregulation of genes involved in ECM organization and cell-cycle progression.[6][10] This molecular profile is consistent with the known side effect of skin atrophy (thinning) associated with long-term potent corticosteroid use.[6] Proteomic analysis revealed that collagen type VI proteins (COL6A1, COL6A2) were downregulated 30 days after treatment cessation, suggesting long-term effects on the ECM.[6]

-

In Dental Pulp Cells: In contrast, low concentrations (0.1–10 μmol/L) of this compound acetonide were found to stimulate the synthesis of fibronectin and type I collagen in human dental pulp cells.[14] This suggests a potential role in promoting healing and matrix formation in specific tissues under certain conditions.

Upregulation of Metabolic and Regulatory Genes

Beyond its anti-inflammatory role, this compound acetonide upregulates genes involved in various other processes.

-

Lipid Metabolism: In skin, FA treatment leads to the increased expression of genes involved in lipid metabolic processes.[6][10]

-

GR Signaling Regulation: The gene FKBP5 is consistently and strongly induced by glucocorticoids, including FA.[6] FKBP5 is part of a negative feedback loop for GR signaling; its protein product can bind to the GR complex and inhibit its activity.[15]

-

Glucocorticoid Activation: The gene HSD11B1 is also upregulated.[6] This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, potentially amplifying the local glucocorticoid effect.

Summary and Implications for Drug Development

This compound acetonide orchestrates a complex and widespread reprogramming of gene expression that underpins its therapeutic efficacy and its potential side effects.

-

Broad Genomic Impact: FA affects the expression of thousands of genes, with the most significant changes occurring shortly after treatment.[6]

-

Dual-Action Mechanism: Its effects are mediated through both the activation of anti-inflammatory genes (transactivation) and the potent repression of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).

-

Context-Specific Effects: The specific genes regulated by FA can vary significantly depending on the cell type and tissue environment, as evidenced by the contrasting effects on ECM gene expression in skin versus dental pulp cells.[6][14]

-

Post-Transcriptional Regulation: The notable discrepancy between mRNA and protein level changes highlights the importance of post-transcriptional, translational, and post-translational regulation in the cellular response to FA.[6]

For drug development professionals, this detailed understanding of FA's molecular footprint is crucial. It provides a basis for identifying biomarkers of efficacy and adverse effects. Furthermore, dissecting the distinct molecular pathways of transactivation and transrepression may guide the development of selective GR modulators that retain the anti-inflammatory benefits (transrepression) while minimizing the metabolic and atrophic side effects often linked to transactivation.

References

- 1. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]

- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coactivation of GR and NFKB alters the repertoire of their binding sites and target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Acetonide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 13. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sejong.elsevierpure.com [sejong.elsevierpure.com]

Fluocinolone Acetonide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinolone acetonide is a potent synthetic corticosteroid that has been a mainstay in dermatology and other therapeutic areas for decades. Its anti-inflammatory, antipruritic, and vasoconstrictive properties have made it an effective treatment for a range of conditions. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound acetonide, tailored for professionals in the field of drug development and research.

Discovery and Development

This compound acetonide was first synthesized in 1959 at the research laboratories of Syntex S.A. in Mexico City.[1] The seminal work by J.S. Mills, A. Bowers, C. Djerassi, and H.J. Ringold, published in the Journal of the American Chemical Society in 1960, detailed the synthesis of a series of potent corticosteroids, including this compound acetonide. This discovery was part of a broader effort in the mid-20th century to develop more potent and safer synthetic corticosteroids. The introduction of fluorine atoms at the 6α and 9α positions of the steroid nucleus was a key innovation that significantly enhanced the glucocorticoid activity of the molecule. Following its discovery, this compound acetonide was first marketed under the brand name Synalar.[1]

Chemical Synthesis of this compound Acetonide

The chemical synthesis of this compound acetonide has evolved since its initial discovery. Several synthetic routes have been developed, with a common strategy involving the modification of a steroid precursor. One notable and more recent method starts from the readily available triamcinolone (B434) hydrolysate. This approach offers a streamlined process with milder reaction conditions.

Synthesis Workflow from Triamcinolone Hydrolysate

Experimental Protocols

The following is a representative, multi-step synthesis protocol starting from triamcinolone hydrolysate, based on descriptions in the patent literature.

Step 1: Enol Ester Reaction

-

Objective: To protect the 3-keto-Δ⁴ functionality and facilitate the subsequent stereoselective 6α-fluorination.

-

Procedure: Triamcinolone hydrolysate is reacted with an enolating agent, such as isopropenyl acetate (B1210297), in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is typically carried out in an inert solvent like ethyl acetate at reflux temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, Intermediate I, is isolated by filtration and washing.

Step 2: 6α-Fluorination

-

Objective: To introduce a fluorine atom at the 6α position, which enhances the glucocorticoid activity.

-

Procedure: Intermediate I is dissolved in a suitable solvent, such as dichloromethane. A fluorinating agent, for example, N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorine sources, is added to the solution. The reaction is stirred at a controlled temperature, often at or below room temperature. After the reaction is complete, the mixture is washed with an aqueous solution to remove byproducts and the solvent is evaporated to yield Intermediate II.

Step 3: Hydrolysis

-

Objective: To remove the enol ester protecting group and regenerate the 3-keto-Δ⁴ system.

-

Procedure: Intermediate II is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a mixture of methanol (B129727) and water. The reaction is typically performed at room temperature. After the hydrolysis is complete, the pH is adjusted to neutral with an acid, and the product, Intermediate III, is precipitated, filtered, and dried.

Step 4: Acetonide Formation

-

Objective: To protect the 16α,17α-diol as a cyclic ketal, which is a characteristic feature of this compound acetonide.

-

Procedure: Intermediate III is suspended in acetone (B3395972) in the presence of a catalytic amount of a strong acid, such as perchloric acid. The mixture is stirred at room temperature until the reaction is complete. The product, Intermediate IV, is then isolated by neutralization, precipitation in water, filtration, and drying.

Step 5: 9α-Fluorination

-

Objective: To introduce the second fluorine atom at the 9α position, further potentiating the anti-inflammatory activity.

-

Procedure: Intermediate IV is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A source of fluoride, such as hydrogen fluoride-pyridine complex, is added at a low temperature (e.g., -78 °C). The reaction mixture is stirred for several hours, and then quenched by the addition of a base. The product, this compound acetonide, is extracted with an organic solvent, and the crude product is purified by recrystallization or chromatography.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound acetonide exerts its effects by acting as a potent agonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Signaling Pathway

Upon entering the cell, this compound acetonide binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.

In the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory genes, such as annexin A1 (also known as lipocortin-1). Annexin A1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, this compound acetonide prevents the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the production of cytokines, chemokines, and other molecules that promote inflammation.

Quantitative Data

The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, developed by McKenzie and Stoughton. This assay measures the degree of skin blanching (vasoconstriction) induced by the topical application of a corticosteroid. The following table provides a comparison of the relative potency of this compound acetonide with other commonly used topical corticosteroids.

| Corticosteroid | Concentration (%) | Potency Class |

| Hydrocortisone | 1.0 | Low |

| Triamcinolone Acetonide | 0.1 | Medium |

| This compound Acetonide | 0.025 | High |

| Clobetasol Propionate | 0.05 | Very High |

Potency classes are a general guide and can vary based on the vehicle and individual patient response.

Conclusion

This compound acetonide remains a valuable therapeutic agent due to its high potency and well-established efficacy. Its discovery was a significant milestone in the development of synthetic corticosteroids, and its synthesis has been refined to improve efficiency and safety. A thorough understanding of its mechanism of action through the glucocorticoid receptor signaling pathway is crucial for its appropriate clinical use and for the development of new and improved anti-inflammatory drugs. This technical guide provides a comprehensive overview of these key aspects to support the ongoing research and development efforts in the field.

References

Fluocinolone Acetonide: A Deep Dive into its Role in the Inflammatory Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a potent anti-inflammatory and immunosuppressive agent widely utilized in dermatology for the management of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[1] Its therapeutic efficacy stems from its intricate involvement in the inflammatory cascade, where it modulates key signaling pathways to attenuate the production of pro-inflammatory mediators. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound acetonide, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

As a corticosteroid, this compound acetonide exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the this compound acetonide-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key protein induced via this mechanism is Annexin A1 (also known as Lipocortin-1).[2]

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) , without directly binding to DNA. This interaction prevents these transcription factors from promoting the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Inhibition of the Arachidonic Acid Cascade

A central aspect of this compound acetonide's anti-inflammatory action is its ability to suppress the arachidonic acid cascade. This is primarily achieved through the induction of Annexin A1.

Annexin A1 inhibits the activity of phospholipase A2 (PLA2) , the enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid.[1] By inhibiting PLA2, this compound acetonide effectively reduces the available pool of arachidonic acid, which is the precursor for the biosynthesis of potent inflammatory mediators:

-

Prostaglandins (B1171923): Synthesized via the cyclooxygenase (COX) pathway.

-

Leukotrienes: Synthesized via the lipoxygenase (LOX) pathway.

The reduction in prostaglandins and leukotrienes leads to decreased vasodilation, vascular permeability, and leukocyte recruitment to the site of inflammation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and potency of this compound acetonide.

Table 1: Comparative Potency of Topical Corticosteroids using Vasoconstrictor Assay

| Topical Corticosteroid | Potency Ranking (based on Emax) | Tentative Potency Class |

| Mometasone Furoate | > this compound Acetonide = Clobetasol Propionate > Halcinonide (B1672593) | I (Highly Potent) |

| This compound Acetonide | = Clobetasol Propionate | II (Potent) |

| Clobetasol Propionate | = this compound Acetonide | II (Potent) |

| Halcinonide | < Mometasone Furoate, this compound Acetonide, Clobetasol Propionate | III (Mildly Potent) |

Source: Adapted from a study assessing the inherent potencies of topical corticosteroid APIs on a normalized molar basis.[3][4][5]

Table 2: Clinical Efficacy of this compound Acetonide in Inflammatory Dermatoses

| Indication | Formulation | Efficacy Endpoint | Result | Citation |

| Atopic Dermatitis (Childhood) | 0.01% in peanut oil | ≥50% improvement within 2 weeks | 81% to 87% of patients on active medication vs. 39% on vehicle | [4] |

| Atopic Dermatitis (Infants as young as 3 months) | 0.01% in refined peanut oil | Marked or better improvement by week 4 | 96% of patients (40% completely cleared) | [6] |

| Psoriasis (Scalp) | 0.01% in oil | Significantly greater improvement vs. vehicle after 21 days | Statistically significant | [7] |

| Psoriasis and Eczema | 0.025% cream | "Much better" overall response after 3 weeks | 25% of patients (compared to 57% for betamethasone (B1666872) dipropionate 0.05%) | [8] |

Note: Specific IC50 values for this compound acetonide's inhibition of phospholipase A2, TNF-α, IL-6, and prostaglandin (B15479496) E2 were not available in the reviewed literature in a clear, tabular format. The provided data focuses on its potency relative to other corticosteroids and its clinical efficacy. One study did show that 0.1% this compound acetonide in orabase (B1496204) led to a statistically significant reduction in the number of mononuclear cells positive for TNF-alpha in patients with oral lichen planus.[9] Another study in human THP-1 derived foam cells showed that this compound acetonide (at concentrations of 0.1 and 1 μg/mL) inhibited the secretion of inflammatory cytokines including CD14, M-CSF, MIP-3α, and TNF-α.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound acetonide and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments cited in the evaluation of this compound acetonide and other corticosteroids.

Vasoconstrictor Assay (VCA) for Topical Corticosteroid Potency

Objective: To assess the potency of a topical corticosteroid by measuring its ability to cause vasoconstriction (blanching) of the skin.

Materials:

-

Topical corticosteroid formulations (e.g., this compound acetonide solution or cream).

-

Vehicle control.

-

Healthy human volunteers with no history of skin disease.

-

Chromameter for objective color measurement.

-

Occlusive dressings.

-

Marking pen.

Protocol:

-

Subject Selection: Recruit healthy volunteers and obtain informed consent. The flexor surface of the forearms is typically used.

-

Site Demarcation: Mark multiple, uniformly sized application sites on the forearms of each subject. Include sites for different concentrations of the test drug, a vehicle control, and an untreated control.

-

Application: Apply a standardized amount of each formulation to the designated sites.

-

Occlusion: Cover each application site with an occlusive dressing for a specified duration (e.g., 6 hours).

-

Removal and Cleaning: After the occlusion period, remove the dressings and gently clean the sites.

-

Measurement of Blanching: At predetermined time points (e.g., 2, 4, 6, 12, 24 hours after removal), measure the degree of skin blanching at each site using a chromameter. The a* value (redness) is typically recorded.

-

Data Analysis: Calculate the change in a* value (Δa*) from baseline for each site. Plot the dose-response curve and fit the data to an Emax model to determine the maximum vasoconstrictor response (Emax) and the effective dose for 50% of the maximal response (ED50).

In Vitro Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound acetonide on PLA2 activity.

Materials:

-

Purified PLA2 enzyme.

-

Phospholipid substrate (e.g., radiolabeled phosphatidylcholine).

-

Assay buffer (e.g., Tris-HCl with CaCl2).

-

This compound acetonide solutions at various concentrations.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, phospholipid substrate, and varying concentrations of this compound acetonide or vehicle control.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of purified PLA2 to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing EDTA to chelate Ca2+).

-

Separation of Products: Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using a suitable method (e.g., thin-layer chromatography or a lipid extraction procedure).

-

Quantification: Quantify the amount of released radiolabeled fatty acid using a scintillation counter.

-

Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of this compound acetonide compared to the vehicle control. Determine the IC50 value (the concentration of this compound acetonide that inhibits 50% of PLA2 activity) by plotting the inhibition data against the log of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound acetonide on NF-κB transcriptional activity.

Materials:

-

A suitable cell line (e.g., HEK293 or HeLa cells) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

-

Cell culture medium and supplements.

-

This compound acetonide solutions at various concentrations.

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS)).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound acetonide or vehicle control for a specified duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound acetonide relative to the stimulated control. Determine the IC50 value.

Quantification of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA

Objective: To measure the effect of this compound acetonide on the production of pro-inflammatory cytokines.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).

-

Cell culture medium and supplements.

-

This compound acetonide solutions at various concentrations.

-

An inflammatory stimulus (e.g., LPS).

-

Commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).

-

Microplate reader.

Protocol:

-

Cell Seeding and Treatment: Seed the cells in a multi-well plate. Pre-treat the cells with different concentrations of this compound acetonide or vehicle for a specified time before stimulating them with LPS.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine.

-

Adding the collected cell culture supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production for each this compound acetonide concentration and determine the IC50 value.

Conclusion

This compound acetonide is a potent anti-inflammatory agent that operates through a multi-faceted mechanism centered on the regulation of gene expression via the glucocorticoid receptor. Its primary mode of action involves the induction of the anti-inflammatory protein Annexin A1, leading to the inhibition of phospholipase A2 and the subsequent suppression of the arachidonic acid cascade. Concurrently, it represses the activity of key pro-inflammatory transcription factors like NF-κB. This dual action effectively dampens the production of a wide range of inflammatory mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines, ultimately leading to the resolution of inflammation. The quantitative data from vasoconstrictor assays and clinical trials underscore its high potency and therapeutic efficacy in a variety of inflammatory skin disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of corticosteroid-based therapies.

References

- 1. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]

- 2. Comparative efficacy of halcinonide and fluocinonide creams in psoriasis and eszematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. This compound acetonide topical oil for scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A double-blind controlled trial of betamethasone dipropionate 0.05% (Diproderm) in comparison with this compound acetonide 0.025% (Synalar) in psoriasis and other steroid-responsive dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform [frontiersin.org]

- 10. The Potential of this compound Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genomic Effects of Fluocinolone Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocinolone acetonide, a synthetic corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects primarily through the modulation of gene expression. This technical guide provides an in-depth exploration of the genomic effects of this compound acetonide, detailing its mechanism of action, impact on gene transcription, and the signaling pathways it influences. Through a comprehensive review of current literature and data analysis, this document offers researchers, scientists, and drug development professionals a thorough understanding of the molecular underpinnings of this compound acetonide's therapeutic actions. This guide includes a summary of quantitative gene expression data, detailed experimental protocols for investigating its genomic effects, and visual representations of key signaling pathways and experimental workflows.

Introduction

This compound acetonide is a high-potency glucocorticoid used in the treatment of various inflammatory skin conditions, such as eczema, dermatitis, and psoriasis.[1][2] Its therapeutic efficacy is rooted in its ability to interact with the glucocorticoid receptor (GR) and subsequently regulate the transcription of a wide array of genes.[3] Understanding the precise genomic effects of this compound acetonide is paramount for optimizing its clinical use, developing novel therapeutic strategies, and minimizing potential adverse effects. This guide delves into the genomic mechanisms of this compound acetonide, providing a technical resource for the scientific community.

Mechanism of Genomic Action

The genomic action of this compound acetonide is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR).[3] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated this compound acetonide-GR complex then translocates into the nucleus.[4]

Within the nucleus, the complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The this compound acetonide-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivators and the basal transcription machinery, resulting in the upregulation of anti-inflammatory genes.

-

Transrepression: The complex can also repress the expression of pro-inflammatory genes. A key mechanism of transrepression involves the interference of the this compound acetonide-GR complex with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This interference can occur through direct protein-protein interactions, preventing these pro-inflammatory transcription factors from binding to their respective DNA response elements.

The downstream effects of this genomic modulation include the inhibition of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and the suppression of pro-inflammatory cytokine production.[3]

Quantitative Analysis of Gene Expression Changes

A study by Kinoshita et al. (2022) investigated the transcriptomic changes in mouse skin following chronic treatment with this compound acetonide using RNA sequencing (RNA-Seq).[1] The analysis revealed a significant number of differentially expressed genes one day after the cessation of a 12-day treatment regimen. Specifically, 1791 genes were found to be upregulated, and 2438 genes were downregulated with at least a two-fold change in expression.[1]

The following tables summarize the log2 fold changes of selected key genes identified in this study, categorized by their primary biological function. The log2 fold change was calculated from the provided normalized read counts in the supplementary data of the Kinoshita et al. (2022) publication.

Table 1: Upregulated Genes in Mouse Skin Treated with this compound Acetonide

| Gene Symbol | Gene Name | Log2 Fold Change | Primary Function |

| Fkbp5 | FK506 binding protein 5 | 5.83 | Glucocorticoid receptor chaperone, negative feedback |

| Angptl4 | Angiopoietin-like 4 | 4.98 | Lipid metabolism, angiogenesis |

| Zbtb16 | Zinc finger and BTB domain containing 16 | 4.52 | Transcription factor, cell differentiation |

| Ddit4 | DNA damage inducible transcript 4 | 4.31 | mTOR signaling inhibitor |

| Slc16a6 | Solute carrier family 16 member 6 | 3.98 | Monocarboxylate transporter |

Table 2: Downregulated Genes in Mouse Skin Treated with this compound Acetonide

| Gene Symbol | Gene Name | Log2 Fold Change | Primary Function |

| Mki67 | Marker of proliferation Ki-67 | -5.12 | Cell proliferation |

| Ccnb2 | Cyclin B2 | -4.87 | Cell cycle progression |

| Col1a1 | Collagen type I alpha 1 chain | -4.51 | Extracellular matrix organization |

| Mmp13 | Matrix metallopeptidase 13 | -4.23 | Extracellular matrix degradation |

| Wnt4 | Wnt family member 4 | -3.98 | Wnt signaling pathway, cell fate determination |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genomic effects of this compound acetonide.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol is adapted from the methodology described by Kinoshita et al. (2022).[1]

Objective: To identify and quantify genome-wide changes in gene expression in response to this compound acetonide treatment.

Materials:

-

This compound acetonide solution

-

Control vehicle (e.g., acetone)

-

Mouse skin tissue

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

RNA quantification instrument (e.g., NanoDrop, Qubit)

-

RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)

-

RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Animal Treatment: Treat mice topically with this compound acetonide solution or a control vehicle on a designated skin area for a specified duration (e.g., 12 days).

-

Tissue Collection and RNA Extraction: At the end of the treatment period, euthanize the mice and excise the treated skin tissue. Immediately homogenize the tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Perform an on-column DNase I digestion to remove any contaminating genomic DNA.

-

RNA Quality Control: Quantify the extracted RNA and assess its integrity. Samples with high-quality RNA (e.g., RNA Integrity Number (RIN) > 7) should be used for library preparation.

-

Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples using a commercial kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform to generate sequencing reads.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the high-quality reads to the reference mouse genome (e.g., mm10) using a splice-aware aligner such as STAR.

-

Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts.

-

Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR to identify differentially expressed genes between the this compound acetonide-treated and control groups. Calculate log2 fold changes and adjusted p-values (q-values) to determine the significance of the expression changes.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound acetonide.

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Glucocorticoid Receptor Binding Site Identification

This protocol provides a general framework for performing ChIP-Seq to identify the genomic binding sites of the glucocorticoid receptor.

Objective: To identify the specific DNA sequences to which the glucocorticoid receptor binds following this compound acetonide treatment.

Materials:

-

Cell line expressing the glucocorticoid receptor (e.g., HaCaT keratinocytes)

-

This compound acetonide solution

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

Sonicator (e.g., Bioruptor)

-

Anti-glucocorticoid receptor antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

ChIP-Seq library preparation kit

-

Next-generation sequencing platform

Procedure:

-

Cell Culture and Treatment: Culture the cells to an appropriate confluency and then treat with this compound acetonide or a vehicle control for a specified time to induce GR nuclear translocation.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the cross-linking reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin. Shear the chromatin into fragments of 200-500 base pairs using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor or a control IgG antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it on a next-generation sequencing platform.

-

Data Analysis:

-

Read Alignment: Align the sequencing reads to the reference genome.

-

Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions with a significant enrichment of reads in the GR ChIP sample compared to the control IgG sample. These enriched regions represent the GR binding sites.

-

Motif Analysis: Analyze the identified binding sites for the presence of the glucocorticoid response element (GRE) consensus sequence.

-

Peak Annotation: Annotate the identified peaks to the nearest genes to identify potential GR target genes.

-

Signaling Pathways and Experimental Workflows